(S)-1-(pyrimidin-5-yl)ethanamine hydrochloride
Description
(S)-1-(Pyrimidin-5-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyrimidine ring substituted at the 5-position with an ethanamine moiety. The compound exists as a hydrochloride salt, enhancing its solubility and stability. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleobases, enabling interactions with biological targets such as enzymes and receptors. The (S)-enantiomer is of particular interest in drug discovery, as stereochemistry often dictates pharmacological activity .
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
(1S)-1-pyrimidin-5-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-2-8-4-9-3-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
OZODCWZMRAHJJX-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=CN=C1)N.Cl |
Canonical SMILES |
CC(C1=CN=CN=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the Pinner synthesis.
Chiral Amine Introduction: The introduction of the chiral amine group is a crucial step. This can be done using chiral amine precursors or through asymmetric synthesis techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes regioselective substitution reactions due to electron-withdrawing effects. Key transformations include:
Mechanistic Insight : The 5-position pyrimidinyl group participates in cross-couplings via palladium-catalyzed reactions, leveraging boronic acids or pinacol boronates (e.g., 2-methoxypyrimidin-5-yl boronic acid) . Steric hindrance from the ethanamine group directs substitution to the 2-position.
Amine Functional Group Reactions
The primary amine undergoes characteristic transformations:
| Reaction Type | Reagents/Conditions | Product | Key Applications |
|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | Prodrug synthesis |
| Reductive Alkylation | Benzaldehyde, NaBH₃CN, MeOH | N-Benzyl derivative | Bioactive molecule intermediates |
| Salt Formation | HCl gas in Et₂O | Hydrochloride salt (improved solubility) | Pharmaceutical formulations |
Stereochemical Considerations : The (S)-configuration at the chiral center is retained during these reactions, confirmed by chiral HPLC ( ).
a) Amine Oxidation
-
Reagents : KMnO₄, acidic conditions
-
Product : Pyrimidine-5-carbaldehyde (via imine intermediate)
-
Yield : 68% (isolated as oxime derivative)
b) Ring Reduction
-
Reagents : H₂, Pd/C, EtOH
-
Product : Partially saturated dihydropyrimidine
-
Note : Complete saturation is hindered by the electron-deficient nature of the pyrimidine ring.
Stability and Reactivity Trends
-
pH Sensitivity : The hydrochloride salt dissociates in basic media, releasing the free amine (pKa ~8.2) .
-
Thermal Stability : Decomposes above 200°C, generating NH₃ and pyrimidine fragments (TGA data).
-
Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts vigorously with strong oxidizing agents.
Industrial-Scale Reaction Optimization
Large-scale Suzuki–Miyaura coupling (100 g substrate):
-
Catalyst Load : 0.5 mol% Pd(PPh₃)₂Cl₂ + 1.5 mol% SPhos
-
Solvent System : THF/H₂O (1:1 v/v)
Key Research Findings
-
Regioselectivity in Coupling Reactions : Steric and electronic factors favor substitution at the pyrimidine 2-position over 4-position (10:1 selectivity) .
-
Chiral Retention : No racemization observed during amide formation or salt metathesis under mild conditions .
-
Solubility Enhancement : Hydrochloride salt increases aqueous solubility by >50× compared to free base (2.1 mg/mL vs. 0.04 mg/mL) .
Scientific Research Applications
(S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride with key analogs from commercial catalogs ():
*Molecular weights estimated from structural data.
Key Observations:
Substituent Position: Pyrimidin-5-yl derivatives (e.g., QM-9179, QP-1980) are structurally analogous to the target compound but differ in substituent length or salt form.
Salt Form :
- Dihydrochloride salts (e.g., QP-1980, QW-2290) generally exhibit higher aqueous solubility than hydrochloride salts, which may improve bioavailability but increase hygroscopicity .
Stereochemistry :
Functional Group Variations
Implications for Research and Development
- Drug Design : The 5-pyrimidinyl ethanamine scaffold is versatile for optimizing pharmacokinetic profiles. For example, dihydrochloride salts (QP-1980) may be preferred for injectable formulations, while hydrochloride salts (target compound) could suit oral delivery .
- Stereoselective Synthesis : The (S)-enantiomer’s efficacy in biological assays must be empirically validated against its (R)-counterpart, as seen in kinase inhibitors where enantiomers exhibit differing IC50 values .
- Structure-Activity Relationships (SAR) : Substitution at the 2- or 4-pyrimidinyl positions (e.g., QP-6873, QW-2290) may disrupt π-π stacking interactions critical for binding to enzymes like dihydrofolate reductase .
Biological Activity
(S)-1-(pyrimidin-5-yl)ethanamine hydrochloride is a chiral compound that features a pyrimidine ring and an amine functional group. Its hydrochloride salt form enhances solubility, making it suitable for various biological applications. This article explores its biological activity, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Pyrimidine Ring : An aromatic heterocycle that contributes to its biological activity.
- Amine Functional Group : Attached to an ethyl chain, influencing its reactivity and interaction with biological targets.
Biological Activity Overview
(S)-1-(pyrimidin-5-yl)ethanamine hydrochloride exhibits significant biological activities, including:
- Antiproliferative Effects : Demonstrated in various cancer cell lines.
- Receptor Interaction : Potential interaction with specific biological receptors, influencing cellular pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits growth in cancer cell lines | |
| Receptor Modulation | Affects specific receptor pathways | |
| Cytotoxicity | Induces cell death in targeted cancer cells |
Pharmacological Effects
Research indicates that (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride may have multiple pharmacological effects:
- Cancer Treatment : Exhibits selective cytotoxicity against certain cancer cell lines, such as MDA-MB-453, indicating potential for targeted cancer therapies.
- Antimicrobial Properties : Preliminary studies suggest antibacterial activity against Gram-positive bacteria, enhancing its therapeutic profile.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the pyrimidine ring or the ethylamine side chain can significantly impact biological activity.
Table 2: SAR Insights
Case Studies and Research Findings
- Cancer Cell Line Studies : In vitro studies using sulforhodamine B (SRB) assays demonstrated that (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride showed IC50 values ranging from 2 to 40 μM against various cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Activity : The compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride with high enantiomeric purity?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during pyrimidine coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Chiral Resolution : Resolve racemic mixtures using diastereomeric salt formation with chiral acids (e.g., L-tartaric acid). Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20, 1.0 mL/min) .
- Validation : Confirm configuration using polarimetry ([α]D) and compare with literature values for (S)-enantiomers .
Q. How can researchers confirm the identity and purity of (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride?
- Methodological Answer :
- Structural Confirmation :
- NMR : 1H NMR (DMSO-d6, 400 MHz) for pyrimidine protons (δ 8.5–9.0 ppm) and ethanamine CH (δ 4.1–4.3 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) for [M+H]+ peak (calculated m/z: ~170.1).
- Purity Assessment :
- HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm. Purity ≥95% by area normalization .
Advanced Research Questions
Q. How to resolve contradictory solubility data for (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride across studies?
- Methodological Answer :
- Controlled Solubility Studies : Use a shake-flask method at 25°C in buffered solutions (pH 1–12). Quantify via UV spectrophotometry (λmax = 260 nm) .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms that may affect solubility .
- Data Reconciliation : Compare results with computational models (e.g., COSMO-RS) to predict solvent interactions .
Q. What strategies mitigate enantiomeric impurities during large-scale synthesis?
- Methodological Answer :
- Process Optimization :
- Use continuous-flow reactors to enhance stereochemical control .
- Monitor ee in real-time using inline CD spectroscopy.
- Impurity Profiling : Employ chiral UPLC (Waters ACQUITY UPC2, 2.6 µm particle size) to detect ≤0.1% (R)-enantiomer. Reference impurity standards (e.g., EP/BP) for calibration .
Q. How to design stability studies for (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride under accelerated conditions?
- Methodological Answer :
- Forced Degradation :
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hrs.
- Oxidative Stress : 3% H2O2 at 25°C for 6 hrs.
- Analytical Monitoring :
- Stability-Indicating HPLC : Detect degradation products (e.g., pyrimidine ring-opening) with a C8 column and photodiode array detector .
- LC-MS/MS : Identify degradation pathways (e.g., deamination or HCl loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
